Positional Isomer Double-Bond Location Drives a ~0.1 logP Shift and Alters Partitioning Behavior Relative to 2-Methyl-2-hexenal
The target compound, 2-methylhex-3-enal, has a computed logP of 1.79 , whereas its positional isomer 2-methyl-2-hexenal has an estimated logP of 1.90 [1]. This logP difference of ~0.1, while modest, is mechanistically consistent with the reduced conjugation in the β,γ-unsaturated system and translates into measurably different octanol/water partitioning. In flavor and fragrance formulation, such a shift can alter release kinetics from a product matrix and perceived intensity over time.
| Evidence Dimension | Computed octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.79 (computed) |
| Comparator Or Baseline | 2-Methyl-2-hexenal (CAS 28467-88-1): logP = 1.90 (estimated) |
| Quantified Difference | Δ logP ≈ 0.1 (target less lipophilic) |
| Conditions | Computational estimation; target logP from ChemSrc; comparator logP from The Good Scents Company estimation |
Why This Matters
Even a 0.1-unit logP difference can influence compound retention in lipophilic food matrices and fragrance release profiles, making direct substitution unreliable without experimental verification.
- [1] The Good Scents Company. 2-methyl-2-hexenal (CAS 28467-88-1). XlogP3-AA: 1.90 (est). Available at: http://www.thegoodscentscompany.com/data/rw1127641.html View Source
